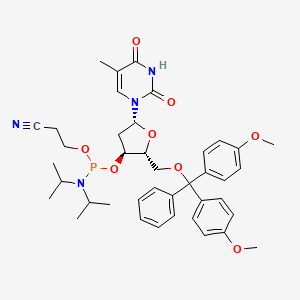

DMT-dT-Phosphoramidit

Übersicht

Beschreibung

Es gehört zur Gruppe der DNA-Phosphoramidite und ist unerlässlich für die Einführung von Thymin-Einheiten in Oligonukleotide . Diese Verbindung wird häufig im Bereich der Molekularbiologie eingesetzt, insbesondere bei der Synthese von DNA- und RNA-Strängen .

Herstellungsmethoden

Die Herstellung von DMT-dT-Phosphoramidit umfasst mehrere Schritte. Die gängige Methode beinhaltet die Behandlung eines geschützten Nukleosids mit einer einzigen freien Hydroxylgruppe mit Phosphorodiamidit unter der katalytischen Wirkung einer schwachen Säure . Die Synthese beginnt typischerweise mit der Schutz der 5'-Hydroxylgruppe des Nukleosids mit einer säurelabilen Gruppe. Die 3'-Hydroxylgruppe wird dann in Gegenwart eines Aktivators, wie z. B. 5-Ethylthio-1H-Tetrazol, mit dem Phosphoramidit-Monomer gekoppelt . Der Synthesezyklus umfasst Deprotektion, Kupplung, Kappung und Oxidationsschritte, die wiederholt werden, bis die gewünschte Oligonukleotidsequenz erreicht ist .

Wissenschaftliche Forschungsanwendungen

DMT-dT-Phosphoramidit hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird bei der Synthese von natürlichen und unnatürlichen DNA- und RNA-Strängen verwendet.

Industrie: Wird bei der Herstellung von diagnostischen Tests und molekularen Sonden verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Rolle als Baustein bei der chemischen Synthese von Oligonukleotiden. Die Verbindung erleichtert die sequenzielle Addition von Nukleotiden an die wachsende Oligonukleotidkette. Die Dimethoxytritylgruppe schützt während der Synthese die 5'-Hydroxylgruppe, während die Cyanoethylgruppe die Phosphatgruppe schützt . Der Aktivator, wie z. B. 5-Ethylthio-1H-Tetrazol, erhöht die Reaktivität des Phosphoramidits, wodurch eine effiziente Kupplung ermöglicht wird . Das Endprodukt ist ein hochwertiges Oligonukleotid mit der gewünschten Sequenz .

Wirkmechanismus

- DMT-dT Phosphoramidite primarily targets the 5’-OH group of the growing oligonucleotide chain during chemical DNA synthesis .

- During each synthesis cycle, the nucleoside phosphoramidite building block reacts with the terminal 5’-OH of the oligonucleotide, forming a phosphodiester bond (Fig. 1b in the reference ).

Target of Action

Mode of Action

Vorbereitungsmethoden

The preparation of DMT-dT Phosphoramidite involves several steps. The common method includes treating a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The synthesis typically starts with the protection of the 5’-hydroxyl group of the nucleoside using an acid-labile group. The 3’-hydroxyl group is then coupled with the phosphoramidite monomer in the presence of an activator, such as 5-ethylthio-1H-tetrazole . The synthesis cycle involves deprotection, coupling, capping, and oxidation steps, which are repeated until the desired oligonucleotide sequence is achieved .

Analyse Chemischer Reaktionen

DMT-dT-Phosphoramidit durchläuft bei der Oligonukleotidsynthese verschiedene Arten chemischer Reaktionen. Die wichtigsten Reaktionen umfassen:

Detritylierung: Entfernung der Dimethoxytritylgruppe von der 5'-Hydroxylgruppe.

Kupplung: Anlagerung des Phosphoramidit-Monomers an die wachsende Oligonukleotidkette.

Kappung: Acetylierung nicht umgesetzter 5'-Hydroxylgruppen, um Nebenreaktionen zu verhindern.

Oxidation: Umwandlung des Phosphittriesters in einen Phosphodiester.

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind wasserfreies Acetonitril, 5-Ethylthio-1H-Tetrazol und Iod in Pyridin/Tetrahydrofuran . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die gewünschten Oligonukleotide mit spezifischen Sequenzen und hoher Reinheit .

Vergleich Mit ähnlichen Verbindungen

DMT-dT-Phosphoramidit ist aufgrund seiner hohen Kupplungseffizienz und des Schutzes, den es der 5'-Hydroxyl- und Phosphatgruppe bietet, einzigartig. Ähnliche Verbindungen umfassen:

DMT-dA (bz) Phosphoramidit:

DMT-dC (bz) Phosphoramidit:

DMT-dG (ib) Phosphoramidit:

Diese Verbindungen haben ähnliche Schutzgruppen und werden bei der Synthese von Oligonukleotiden verwendet, aber jedes führt unterschiedliche Nukleobasen in die Sequenz ein .

Eigenschaften

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOTXUFIWPRZJX-CEXSRUIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433054 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98796-51-1 | |

| Record name | Thymidine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98796-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5′-O-(4,4′-dimethoxytrityl)-2′-deoxythymidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.